molecular formula C17H19ClN6O2 B3217908 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride CAS No. 1185313-21-6

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride

カタログ番号: B3217908
CAS番号: 1185313-21-6
分子量: 374.8 g/mol
InChIキー: XMBKEJLZVCVPFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride features a benzimidazole core fused to a 5-nitro-pyridine moiety and a piperidin-4-ylamine group. The hydrochloride salt enhances solubility, a common strategy to improve bioavailability in drug development . For instance, benzimidazole derivatives are frequently explored for their antimycobacterial activity , and nitro groups are known to enhance antibacterial efficacy in related compounds .

特性

IUPAC Name

1-[1-(5-nitropyridin-2-yl)benzimidazol-2-yl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2.ClH/c18-12-7-9-21(10-8-12)17-20-14-3-1-2-4-15(14)22(17)16-6-5-13(11-19-16)23(24)25;/h1-6,11-12H,7-10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBKEJLZVCVPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride (CAS Number: 1185313-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C17H19ClN6O2C_{17}H_{19}ClN_{6}O_{2} with a molecular weight of approximately 374.83 g/mol. The compound features a piperidine moiety, which is significant for its biological activity.

PropertyValue
CAS Number1185313-21-6
Molecular FormulaC₁₇H₁₉ClN₆O₂
Molecular Weight374.83 g/mol
LogP4.3467
PSA105.79 Ų

Biological Activity Overview

Research indicates that compounds containing a benzimidazole and piperidine structure exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that derivatives of benzimidazole show significant antitumor effects through the inhibition of specific kinases involved in cancer progression. For instance, compounds similar to this one have been shown to inhibit the proliferation of cancer cell lines in vitro and in vivo models .
  • Receptor Modulation : The piperidine moiety has been recognized for its role in modulating histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders. Compounds with similar structures have demonstrated analgesic properties in preclinical models .

The biological activity of 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways critical for cell growth and survival. For example, it could target Pim kinases, which are involved in the regulation of cell cycle and apoptosis .
  • Receptor Interaction : The piperidine structure allows for effective binding to various receptors, enhancing its potential as a therapeutic agent for conditions like neuropathic pain .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antitumor Activity : A study demonstrated that a benzimidazole derivative exhibited an IC50 value of 0.03 nM against Pim kinases, indicating potent anticancer activity. This highlights the potential of similar compounds in targeting cancer cells effectively .
  • Analgesic Effects : In animal models, compounds with a piperidine backbone showed significant analgesic effects through dual receptor activation (H3 and sigma receptors), suggesting their utility in pain management .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Modifications

Key structural variations among analogs include substitutions on the benzimidazole, pyridine, or piperidine rings, which influence electronic properties, binding affinity, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Weight Biological Activity / Target Key Findings
Target Compound 5-Nitro-pyridin-2-yl, piperidin-4-ylamine hydrochloride ~423 g/mol* Not explicitly stated (potential antimicrobial) Hydrochloride improves solubility; nitro group may enhance bioactivity .
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol 5-Nitro-pyridin-2-yl, piperidin-4-ol 408.36 g/mol Industrial applications Lacks the amine group; hydroxyl reduces basicity compared to amine .
JNJ-42041935 5-Chloro-6-(trifluoromethoxy)-benzimidazol-2-yl, pyrazole-4-carboxylic acid 419.74 g/mol HIF prolyl hydroxylase inhibitor Trifluoromethoxy group enhances metabolic stability; potent enzyme inhibition .
VU0155069 5-Chloro-2-oxo-benzimidazol-1-yl, naphthamide 462.97 g/mol Not specified (likely kinase/receptor targeting) Naphthamide group introduces aromatic stacking potential .
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzoimidazol-2-one 5-Chloro, benzyl-piperidine 349.84 g/mol Not specified Benzyl group increases lipophilicity; chloro substituent common in antibacterials .

*Calculated based on empirical formula.

Substituent Effects on Bioactivity

  • Nitro Groups (Target Compound) : The 5-nitro substituent on pyridine is a strong electron-withdrawing group, which may enhance interactions with bacterial enzymes or DNA, as seen in nitro-containing benzimidazoles .
  • Chloro/Trifluoromethoxy (JNJ-42041935) : Chloro and trifluoromethoxy groups improve binding to hydrophobic enzyme pockets (e.g., HIF prolyl hydroxylase) and resist metabolic degradation .
  • Amine vs. Hydroxyl (Target vs.

Pharmacological Targets and Mechanisms

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., nitro, chloro) on benzimidazole derivatives exhibit efficacy against bacterial strains, suggesting the target compound may share this activity .
  • Enzyme Inhibition : JNJ-42041935 demonstrates that benzimidazole-pyridine hybrids can selectively inhibit enzymes like HIF prolyl hydroxylase, a target in hypoxia-related diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride, and how is structural confirmation achieved?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 5-nitro-2-aminopyridine with benzimidazole derivatives in acidic conditions (e.g., HBr) facilitates cyclization. Purification involves column chromatography or recrystallization. Structural confirmation requires multi-spectral analysis:

  • 1H/13C NMR identifies proton/carbon environments (e.g., piperidine NH2 at δ ~2.5 ppm in DMSO-d6).
  • ESI-MS verifies molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR spectroscopy detects functional groups (e.g., NO2 stretch at ~1520 cm⁻¹).
  • Elemental analysis (CHN) validates stoichiometry .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
  • First Aid : For skin contact, rinse with water for 15 minutes; if ingested, seek medical attention.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture, per SDS guidelines .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of this compound’s synthesis?

  • Methodological Answer :

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways.
  • Solvent/Reagent Screening : Machine learning algorithms analyze solvent polarity and reagent compatibility (e.g., DMSO vs. THF) to maximize yield.
  • Feedback Loops : Experimental data (e.g., reaction yields) refine computational models iteratively, as demonstrated by ICReDD’s integrated approach .

Q. How should researchers resolve discrepancies between NMR and mass spectrometry data during characterization?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or ambiguous couplings.
  • High-Resolution MS : Confirm molecular formula (e.g., exact mass within 5 ppm error).
  • Impurity Profiling : LC-MS/MS detects byproducts (e.g., unreacted intermediates) that may skew NMR integration.
  • Tautomer Analysis : Benzimidazole tautomerism (e.g., 1H vs. 3H forms) can cause spectral shifts; DMSO-d6 stabilizes specific tautomers .

Q. What formulation strategies improve aqueous solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts enhance solubility via ionic interactions (e.g., piperidin-4-ylamine protonation at physiological pH) .
  • Co-Solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with assay buffers .
  • Nanoparticle Encapsulation : Liposomal or PEGylated carriers reduce aggregation in aqueous media.

Q. How do thermal degradation studies (TGA/DTA) inform storage and stability protocols?

  • Methodological Answer :

  • TGA : Measures mass loss (e.g., ~5% at 150°C indicates hygroscopicity; decomposition onset at ~250°C).
  • DTA : Detects endothermic (melting) or exothermic (decomposition) events.
  • Storage Recommendations : Based on TGA, store desiccated at ≤25°C to prevent hydrolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。